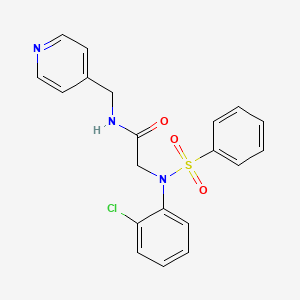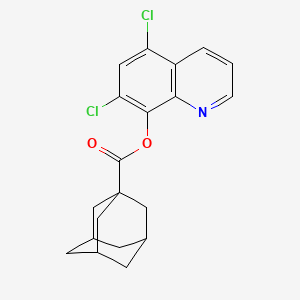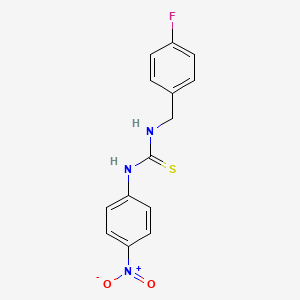![molecular formula C23H22N4O2S B3929685 N,2-dimethyl-5-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide](/img/structure/B3929685.png)
N,2-dimethyl-5-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide
Descripción general
Descripción
N,2-dimethyl-5-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide, also known as SU6668, is a potent inhibitor of receptor tyrosine kinases (RTKs). It was first synthesized in the early 2000s and has since been extensively studied for its potential applications in cancer treatment.
Mecanismo De Acción
N,2-dimethyl-5-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide inhibits the activity of several RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). By inhibiting these receptors, this compound prevents the activation of downstream signaling pathways that are essential for cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,2-dimethyl-5-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide in lab experiments is its potency and specificity for RTKs. This makes it a useful tool for studying the role of RTKs in cancer and other diseases. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several potential future directions for research on N,2-dimethyl-5-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide. One area of interest is the development of novel analogs or derivatives of this compound with improved potency and specificity for RTKs. Another area of interest is the use of this compound in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other diseases beyond cancer.
Aplicaciones Científicas De Investigación
N,2-dimethyl-5-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Propiedades
IUPAC Name |
N,2-dimethyl-5-[4-(3-methylanilino)phthalazin-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-7-6-8-18(13-15)25-23-20-10-5-4-9-19(20)22(26-27-23)17-12-11-16(2)21(14-17)30(28,29)24-3/h4-14,24H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQBFSDMCKLNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-(1,3-benzodioxol-5-yl)-7-benzoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929606.png)
![1-(4-bromo-2-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3929623.png)
![4-methoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929638.png)
![2-chloro-N-[({2-[(2-chloro-4-nitrophenyl)amino]ethyl}amino)carbonothioyl]benzamide](/img/structure/B3929641.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(phenylthio)propanamide](/img/structure/B3929649.png)

![2-bromo-N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3929663.png)

![5-{[4-(aminosulfonyl)phenyl]amino}-5-oxo-2-propylpentanoic acid](/img/structure/B3929675.png)


![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B3929700.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B3929707.png)